molecular formula C9H13BrN2O2 B8706716 Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Cat. No. B8706716
M. Wt: 261.12 g/mol
InChI Key: HOTFPQZYGJRTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193214B2

Procedure details

A solution of 9 g (34.4 mmol) of (2-imino-2H-pyridin-1-yl)-acetic acid ethyl ester hydrobromide salt in 200 mL of ethanol is heated at reflux for 18 h. The reaction mixture is then cooled to room temperature and the precipitate is collected. The isolated solid is washed with ethanol to give the desired compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].C([O:4][C:5](=O)[CH2:6][N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=[NH:13])C>C(O)C>[BrH:1].[N:13]1[C:5](=[O:4])[CH2:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
Br.C(C)OC(CN1C(C=CC=C1)=N)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
The isolated solid is washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
Br.N=1C(CN2C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.